molecular formula C13H28N2 B13247338 Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine

Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine

Cat. No.: B13247338
M. Wt: 212.37 g/mol
InChI Key: NUVFNGJUGRABEX-UHFFFAOYSA-N
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Description

Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine is a chemical compound with the molecular formula C13H28N2. It is primarily used in research and industrial applications. The compound is known for its unique structure, which includes a diethylamine group attached to a 3-[(2-methylcyclopentyl)amino]propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine typically involves the reaction of diethylamine with 3-[(2-methylcyclopentyl)amino]propyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl({3-[(cyclopentyl)amino]propyl})amine
  • Diethyl({3-[(2-ethylcyclopentyl)amino]propyl})amine
  • Diethyl({3-[(2-methylcyclohexyl)amino]propyl})amine

Uniqueness

Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine is unique due to the presence of the 2-methylcyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with molecular targets, making it a valuable tool in research and industrial applications.

Biological Activity

Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms, and relevant studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of diethylamine with 3-[(2-methylcyclopentyl)amino]propyl chloride. The reaction typically occurs in organic solvents like dichloromethane or toluene, with sodium hydroxide facilitating the process. This synthetic route allows for the formation of the compound with high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor , binding to the active site and preventing substrate access, thereby inhibiting enzymatic reactions. Additionally, it may function as a receptor modulator , influencing cellular signaling pathways by acting as either an agonist or antagonist.

1. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on enzymes related to neurotransmitter metabolism, which could have implications for neurological disorders.

2. Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The structural features of this compound may enhance its ability to disrupt bacterial biofilms, particularly in strains such as Escherichia coli .

3. Potential Therapeutic Applications

The compound's unique structure suggests potential applications in drug development, particularly in creating new therapeutic agents targeting various diseases, including infections and metabolic disorders.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Biofilm Formation : A study investigated structurally related compounds' ability to inhibit biofilm formation in uropathogenic E. coli. The findings indicated that modifications in the chemical structure significantly impacted their inhibitory effects on biofilm development .
  • Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that specific derivatives could effectively inhibit enzyme activity linked to neurotransmission, suggesting their potential role in treating neurodegenerative diseases .

Comparative Analysis

A comparative analysis with similar compounds can provide insights into the unique properties of this compound:

Compound NameStructureNotable FeaturesBiological Activity
Diethyl({3-[(cyclopentyl)amino]propyl})amineCHNSimilar amine structureModerate enzyme inhibition
Diethyl({3-[(2-ethylcyclopentyl)amino]propyl})amineCHNEthyl substitutionAntimicrobial properties noted
Diethyl({3-[(2-methylcyclohexyl)amino]propyl})amineCHNCyclohexane ringPotential receptor modulation

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N',N'-diethyl-N-(2-methylcyclopentyl)propane-1,3-diamine

InChI

InChI=1S/C13H28N2/c1-4-15(5-2)11-7-10-14-13-9-6-8-12(13)3/h12-14H,4-11H2,1-3H3

InChI Key

NUVFNGJUGRABEX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1CCCC1C

Origin of Product

United States

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